Hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]-
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Overview
Description
Hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]- is an organic compound with the molecular formula C14H27NO3. It is a derivative of hexanoic acid, where the hydrogen atom at the sixth position is replaced by a 6-[(2-ethyl-1-oxohexyl)amino] group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]- typically involves the reaction of hexanoic acid with 2-ethyl-1-oxohexylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]- involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and cost-effectiveness. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amino derivatives
Scientific Research Applications
Hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid, 2-ethyl-: A similar compound with a different substitution pattern.
Hexanoic acid, 6-amino-: Another derivative of hexanoic acid with an amino group at the sixth position
Uniqueness
Hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]- is unique due to the presence of the 6-[(2-ethyl-1-oxohexyl)amino] group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
75113-47-2 |
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Molecular Formula |
C14H27NO3 |
Molecular Weight |
257.37 g/mol |
IUPAC Name |
6-(2-ethylhexanoylamino)hexanoic acid |
InChI |
InChI=1S/C14H27NO3/c1-3-5-9-12(4-2)14(18)15-11-8-6-7-10-13(16)17/h12H,3-11H2,1-2H3,(H,15,18)(H,16,17) |
InChI Key |
GRPDJDFTHPKLAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
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